
2-Azido 9-fluorenone oxime
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Description
2-Azido 9-fluorenone oxime, also known as this compound, is a useful research compound. Its molecular formula is C13H8N4O and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, facilitating the formation of various derivatives. Its oxime functional group allows for reactions such as:
- Oxidation : Converting to nitriles or amides.
- Reduction : Producing 9-fluorenone or other reduced products.
- Substitution : Participating in electrophilic substitution reactions.
These reactions are crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals.
Research has shown that 2-azido 9-fluorenone oxime exhibits notable biological activities:
- Antimicrobial Properties : It has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) range from 0.156 to 10 mg/mL for different derivatives against these pathogens.
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | 0.156 - 10 | Staphylococcus aureus |
O-aryl-carbamoyl-oxymino derivative | 0.0625 - 4 | Candida albicans |
Schiff base derivative | 0.312 - 10 | Escherichia coli |
- Anticancer Activity : Studies have indicated cytotoxic effects on various cancer cell lines with IC50 values ranging from 6.33 to 31.5 µg/mL against HeLa cells.
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
This compound | 6.33 - 31.5 | HeLa (cervical cancer) |
O-aryl-carbamoyl-oxymino derivative | <100 | HT29 (colon adenocarcinoma) |
Schiff base derivative | <100 | MG63 (osteosarcoma) |
Photochemical Applications
The compound has been studied for its photochemical properties, particularly its ability to generate radicals upon UV irradiation. This property is leveraged in controlled radical generation methods useful for organic synthesis and polymer chemistry.
Antimicrobial Resistance
A study highlighted the synthesis of new derivatives from this compound, which exhibited enhanced antimicrobial efficacy compared to traditional antibiotics. This research underscores the potential of this compound in addressing the growing issue of antimicrobial resistance.
Evaluation of Anticancer Properties
In another investigation, various derivatives were evaluated for their cytotoxicity against multiple cancer cell lines, revealing significant activity that warrants further exploration in preclinical models. The mechanisms underlying this activity include oxidative stress induction and cell proliferation inhibition.
Properties
Molecular Formula |
C13H8N4O |
---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
N-(2-azidofluoren-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H8N4O/c14-17-15-8-5-6-10-9-3-1-2-4-11(9)13(16-18)12(10)7-8/h1-7,18H |
InChI Key |
CSOMMICOIVBEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-] |
Synonyms |
2-AZFLO 2-azido-9-fluorenone oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.